

Synthesis Protocol for N-(5-Chloro-2-hydroxyphenyl)acetamide

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Compound of Interest

Compound Name:	<i>N-(5-Chloro-2-hydroxyphenyl)acetamide</i>
Cat. No.:	B133537

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Abstract

This document provides a comprehensive guide for the synthesis of **N-(5-Chloro-2-hydroxyphenyl)acetamide**, a valuable intermediate in the development of pharmaceuticals and other biologically active compounds. The protocol details the N-acetylation of 2-amino-4-chlorophenol using acetic anhydride. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the synthesis workflow, intended for researchers and professionals in drug development and medicinal chemistry.

Introduction

N-acylated aminophenols are significant structural motifs found in a wide array of pharmaceuticals. The introduction of an acyl group to the nitrogen atom of aminophenols can modulate their physicochemical properties, bioavailability, and pharmacological activity. **N-(5-Chloro-2-hydroxyphenyl)acetamide**, also known as 4-Chloro-2-acetamidophenol, serves as a key building block in organic synthesis. The following protocol is based on well-established methods for the acetylation of aminophenols, ensuring a high probability of success.

Reaction Scheme

The synthesis of **N-(5-Chloro-2-hydroxyphenyl)acetamide** is achieved through the acetylation of 2-amino-4-chlorophenol with acetic anhydride.

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Figure 1: Reaction scheme for the synthesis of **N-(5-Chloro-2-hydroxyphenyl)acetamide**.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **N-(5-Chloro-2-hydroxyphenyl)acetamide**.

Parameter	Value	Reference
Starting Material	2-Amino-4-chlorophenol	[1]
Molecular Weight	143.57 g/mol	[1]
Reagent	Acetic Anhydride	
Molecular Weight	102.09 g/mol	
Product	N-(5-Chloro-2-hydroxyphenyl)acetamide	[2]
Molecular Formula	C ₈ H ₈ ClNO ₂	[2]
Molecular Weight	185.61 g/mol	[2]
Reaction Parameters		
Typical Yield	~89% (by analogy to a similar synthesis)	[3][4]
Physical Properties		
Appearance	Light brown crystalline solid (starting material)	[1]
Melting Point	136-141 °C (of 2-amino-4-chlorophenol)	[5]

Experimental Protocol

This protocol details the N-acetylation of 2-amino-4-chlorophenol using acetic anhydride.

Materials

- 2-Amino-4-chlorophenol
- Acetic anhydride
- Glacial acetic acid
- Deionized water

- Sodium acetate (optional, for buffering)
- Ethanol (for recrystallization)
- Activated carbon (optional, for decolorizing)

Equipment

- Round-bottom flask or Erlenmeyer flask (100 mL)
- Magnetic stirrer and stir bar
- Heating mantle or water bath
- Ice bath
- Büchner funnel and filter flask
- Vacuum source
- Beakers
- Graduated cylinders
- Standard laboratory glassware

Procedure

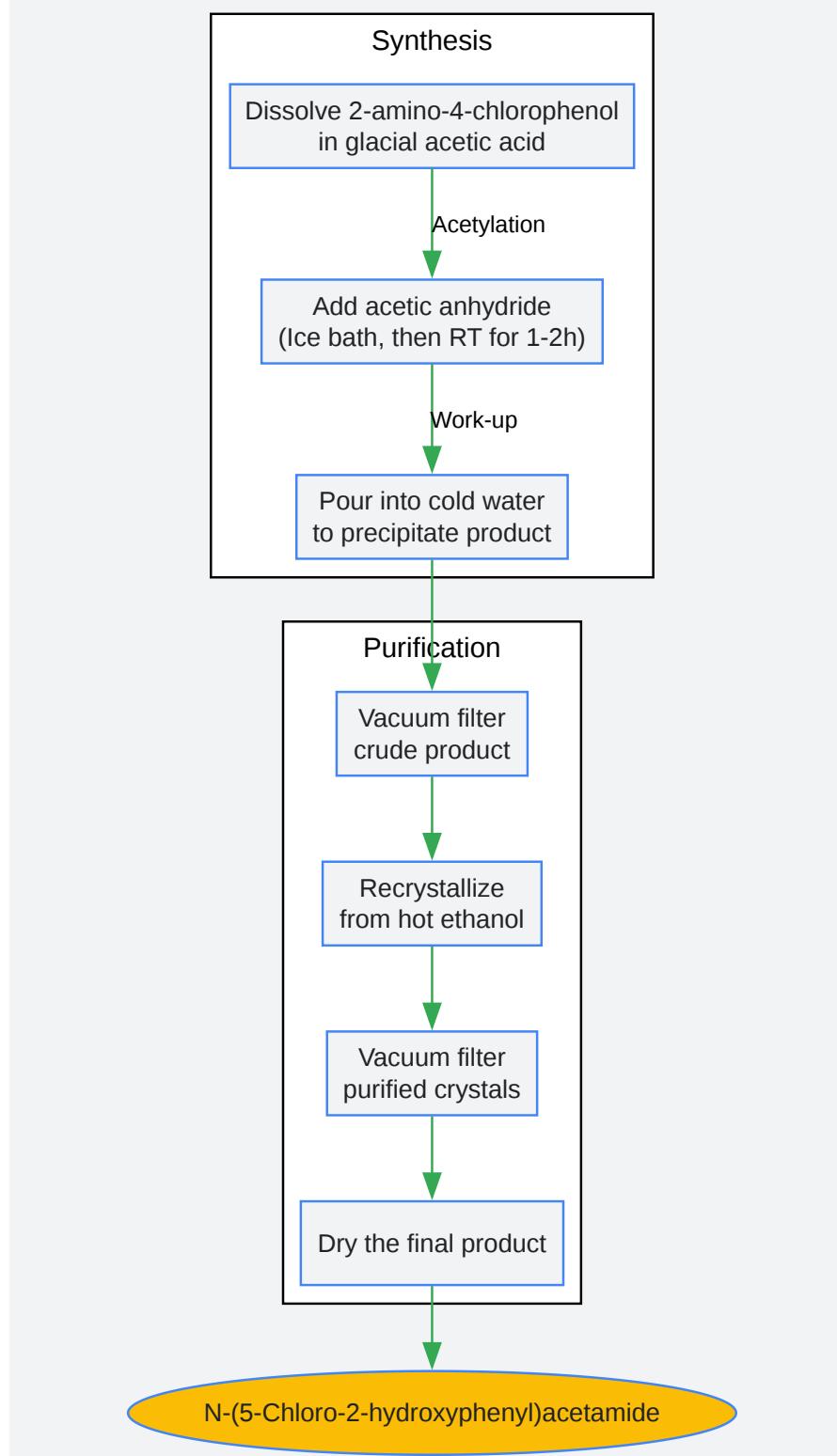
- Dissolution of Starting Material: In a 100 mL round-bottom flask, dissolve 2-amino-4-chlorophenol (e.g., 1.44 g, 0.01 mol) in glacial acetic acid (e.g., 10 mL). Stir the mixture at room temperature until the solid is fully dissolved.
- Acetylation Reaction: Cool the solution in an ice bath. Slowly add acetic anhydride (e.g., 1.02 mL, 0.011 mol) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
- Precipitation of Product: After the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water (e.g., 50 mL) while stirring. A precipitate of the crude **N-(5-Chloro-2-hydroxyphenyl)acetamide** will form.

- Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any remaining acetic acid and other water-soluble impurities.
- Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered to remove the carbon. Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
- Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol. Dry the final product in a vacuum oven or air-dry to a constant weight.
- Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ^1H NMR, ^{13}C NMR, IR) to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of **N-(5-Chloro-2-hydroxyphenyl)acetamide**.

Synthesis Workflow for N-(5-Chloro-2-hydroxyphenyl)acetamide

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Caption: Synthesis and purification workflow.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Acetic anhydride and glacial acetic acid are corrosive and have strong odors. Handle with care.
- 2-amino-4-chlorophenol may be toxic by ingestion.[[1](#)]

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